1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-octyl-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-octyl- is a synthetic organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-octyl- typically involves the chlorination of isoindole derivatives followed by the introduction of an octyl group. The reaction conditions may include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-octyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium alkoxides or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted isoindole compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-octyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-: A similar compound with a shorter alkyl chain.
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-: Another derivative with a methyl group instead of an octyl group.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-octyl- is unique due to its specific substitution pattern and the presence of the octyl group, which may impart distinct chemical and biological properties compared to other isoindole derivatives.
Properties
CAS No. |
67905-35-5 |
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Molecular Formula |
C16H17Cl4NO2 |
Molecular Weight |
397.1 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-2-octylisoindole-1,3-dione |
InChI |
InChI=1S/C16H17Cl4NO2/c1-2-3-4-5-6-7-8-21-15(22)9-10(16(21)23)12(18)14(20)13(19)11(9)17/h2-8H2,1H3 |
InChI Key |
JLDDLKBDGUOXJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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